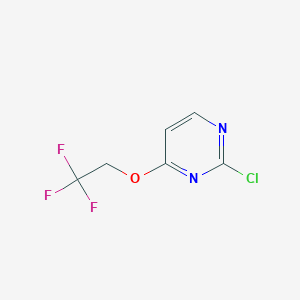

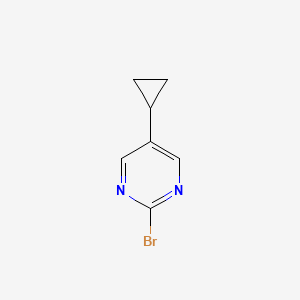

![molecular formula C18H26N6O4 B2413762 Tert-butyl 3-(((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)piperidine-1-carboxylate CAS No. 2034326-00-4](/img/structure/B2413762.png)

Tert-butyl 3-(((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)piperidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the triazolo[4,3-b]pyridazine ring, followed by the introduction of the methoxy, carbamoyl, and tert-butyl groups. The exact synthetic route would depend on the starting materials and the specific conditions used .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazolo[4,3-b]pyridazine ring suggests that the compound could have aromatic properties, which could affect its reactivity .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the carbamoyl group could potentially undergo hydrolysis, while the methoxy group could be susceptible to demethylation under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by its molecular structure. For example, the presence of the polar carbamoyl and methoxy groups could increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen

Discovery in Prostate Cancer Treatment

This compound has been implicated in the treatment of advanced prostate cancer. A study by Bradbury et al. (2013) discusses the discovery of AZD3514, an androgen receptor downregulator that includes a similar triazolopyridazine moiety. This compound was found to be a potential candidate for treating castrate-resistant prostate cancer and was evaluated in a Phase I clinical trial (Bradbury et al., 2013).

Antihistaminic Activity and Eosinophil Infiltration Inhibitors

Gyoten et al. (2003) synthesized a series of triazolopyridazines with cyclic amines and evaluated them for antihistaminic activity and inhibitory effect on eosinophil infiltration. The study found that these compounds exhibited both antihistaminic activity and an inhibitory effect on eosinophil chemotaxis, making them potential candidates for treating atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).

Role as a Key Intermediate in Drug Synthesis

Wang et al. (2015) described the synthesis of a compound structurally similar to tert-butyl 3-(((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)piperidine-1-carboxylate as a key intermediate in the production of Vandetanib, a drug used for certain types of cancer treatment (Wang et al., 2015).

Anti-Diabetic Drug Development

A study by Bindu et al. (2019) synthesized and evaluated a family of triazolopyridazine-substituted piperazines for their Dipeptidyl peptidase-4 (DPP-4) inhibition potentials. These compounds were developed as anti-diabetic medications and showed promising results in both in silico and in vitro evaluations (Bindu et al., 2019).

Antioxidant Activity in Disease Management

Novodvorskyi et al. (2020) synthesized derivatives of triazolo[4,3-b][1,2,4]triazin-7-ones and evaluated their antioxidant properties. These compounds were found to exhibit both antioxidant and prooxidant properties depending on their structure, highlighting their potential role in managing diseases associated with oxidative stress (Novodvorskyi et al., 2020).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

tert-butyl 3-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methylcarbamoyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N6O4/c1-18(2,3)28-17(26)23-9-5-6-12(11-23)16(25)19-10-14-21-20-13-7-8-15(27-4)22-24(13)14/h7-8,12H,5-6,9-11H2,1-4H3,(H,19,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFDDGMRUVLNSFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)NCC2=NN=C3N2N=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N6O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-(((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)piperidine-1-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

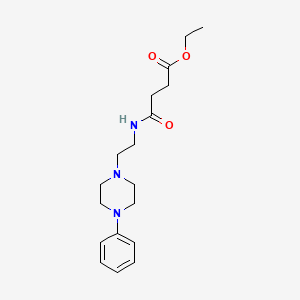

![N-(3-methoxybenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2413679.png)

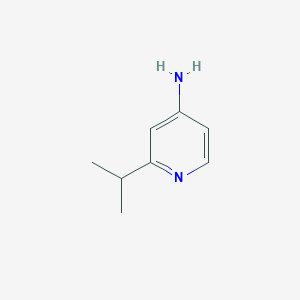

![1-[(1-{2-[4-(Propan-2-ylsulfanyl)phenyl]acetyl}azetidin-3-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B2413682.png)

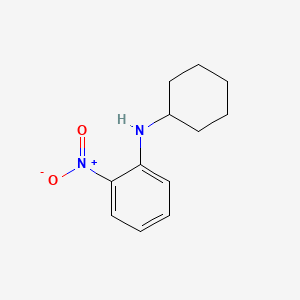

![3,6-Dichloro-2-[(4-chlorophenyl)sulfanylmethyl]imidazo[1,2-a]pyridine](/img/structure/B2413684.png)

![1-(4-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B2413687.png)

![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B2413689.png)

![6-(3-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2413696.png)

![Ethyl 3-(2-chloro-6-fluorophenyl)-2-[3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]propanoate](/img/structure/B2413698.png)

![N-[(4-bromothiophen-2-yl)methyl]-6-fluoro-N-methylpyridine-2-carboxamide](/img/structure/B2413701.png)